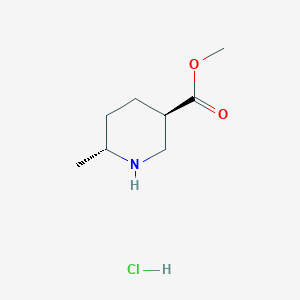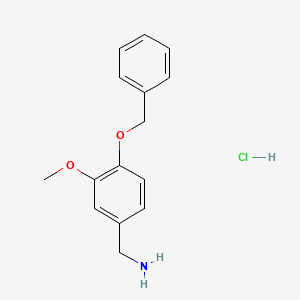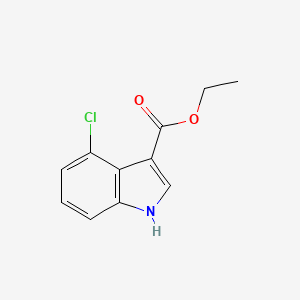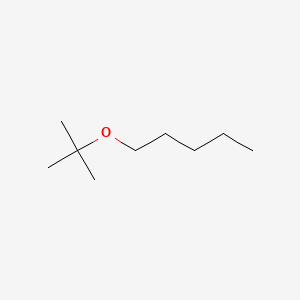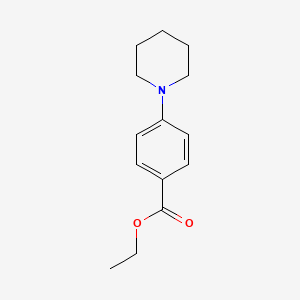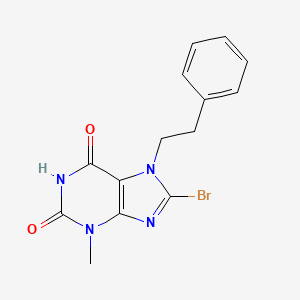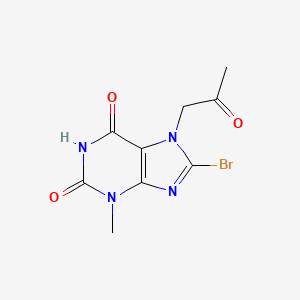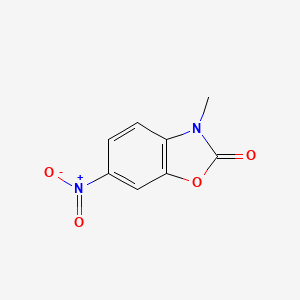
N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide
Overview
Description
N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide, also known as MTFMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTFMA is a cyclopropane-containing amide compound that has been synthesized using various methods.
Scientific Research Applications
Anticonvulsant Activity and Pharmacokinetics
N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide and its derivatives have been studied for their anticonvulsant properties. A study on the methoxyamide derivative of a cyclopropyl analogue of valproic acid demonstrated broad-spectrum anticonvulsant activity in rats, showing better potency than valproic acid in various seizure models. The compound also exhibited a beneficial pharmacokinetic profile with high oral bioavailability and satisfactory clearance and volume of distribution, supporting further exploration of its therapeutic potential (Sobol et al., 2007).
Neuroprotective Drug Potential
Another application involves the development of potential neuroprotective drugs. Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound related to N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide, was investigated for its neuroprotective properties. It was radiolabeled and studied through Positron Emission Tomography (PET) in rats, showing significant accumulation in cortical brain areas, suggesting its potential as a neuroprotective agent (Yu et al., 2003).
Metabolic Studies
Metabolic studies have also been conducted to understand the biotransformation of similar compounds. N-methyl-tetramethylcyclopropanecarboxamide, a structurally related antiepileptic drug, was studied in mice and human liver microsomes to identify its metabolites and evaluate their contribution to the anticonvulsant efficacy. This research provides insights into the metabolic pathways of such compounds, which is crucial for their therapeutic application (Isoherranen et al., 2004).
properties
IUPAC Name |
N-(methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-13-4-11-5(12)6(2-3-6)7(8,9)10/h2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCTFRQQVILTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)C1(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650734 | |
| Record name | N-(Methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017789-65-9 | |
| Record name | N-(Methoxymethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




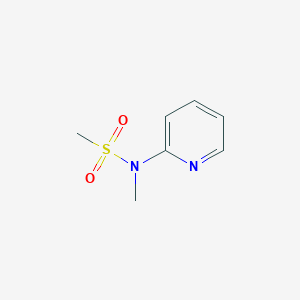

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B3044985.png)
![4H-Cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B3044988.png)
